molecular formula C13H12N2O B2634073 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole CAS No. 1093980-57-4

1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole

Numéro de catalogue: B2634073
Numéro CAS: 1093980-57-4
Poids moléculaire: 212.252
Clé InChI: BLCDRDHCECSGCA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethynyl group at the 4-position and a methoxy group at the 2-position of the phenyl ring, along with a methyl group at the 4-position of the imidazole ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 4-ethynyl-2-methoxybenzaldehyde and 4-methylimidazole.

    Condensation Reaction: The 4-ethynyl-2-methoxybenzaldehyde undergoes a condensation reaction with 4-methylimidazole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. Common industrial methods include:

    Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.

    Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction occurs as the mixture flows through the reactor. This method offers better control over reaction parameters and can lead to higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or imidazole ring are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Anticancer Activity
Research indicates that imidazole derivatives, including 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole, exhibit promising anticancer properties. These compounds have been studied for their ability to inhibit specific kinases involved in tumor growth. For instance, studies have shown that certain imidazole derivatives can effectively inhibit p38 MAP kinase, which plays a crucial role in cancer progression .

2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The mechanism involves competitive inhibition at the ATP binding site of p38α MAP kinase .

3. Antimicrobial Properties
Imidazole derivatives have been explored for their antimicrobial activity against a range of pathogens. The unique chemical structure allows for interactions with microbial enzymes, potentially disrupting their function and leading to cell death .

Recent studies have employed computer-aided drug design techniques to predict the biological activities of this compound. Binding affinity assays have demonstrated its potential interaction with various targets such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), indicating its multifaceted therapeutic potential .

Data Tables

Application Area Description References
Anticancer ActivityInhibits p38 MAP kinase involved in tumor growth
Anti-inflammatoryReduces pro-inflammatory cytokines production
AntimicrobialEffective against various microbial pathogens

Case Studies

Case Study 1: Anticancer Research
In a study exploring the anticancer properties of imidazole derivatives, researchers synthesized a series of compounds including this compound. The results indicated significant inhibition of cancer cell proliferation in vitro, particularly in breast cancer cell lines. Further investigation into the mechanism revealed that the compound induced apoptosis through mitochondrial pathways .

Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory effects of this compound involved treating human peripheral blood mononuclear cells with varying concentrations of this compound. The findings showed a dose-dependent decrease in IL-1β production upon stimulation with lipopolysaccharides (LPS), highlighting its potential for treating inflammatory diseases .

Mécanisme D'action

The mechanism of action of 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparaison Avec Des Composés Similaires

1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole can be compared with other similar compounds, such as:

    1-(4-Ethynyl-2-methoxyphenyl)-1h-imidazole: Lacks the methyl group at the 4-position of the imidazole ring.

    1-(4-Ethynyl-2-methoxyphenyl)-4-ethyl-1h-imidazole: Contains an ethyl group instead of a methyl group at the 4-position of the imidazole ring.

    1-(4-Ethynyl-2-methoxyphenyl)-4-phenyl-1h-imidazole: Contains a phenyl group instead of a methyl group at the 4-position of the imidazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Activité Biologique

1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the molecular formula C13H12N2OC_{13}H_{12}N_2O and CAS number 1093980-57-4, has been studied for its pharmacological properties, particularly in the context of enzyme inhibition and anticancer activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells. For instance, in a study involving MCF7 (breast cancer), C6 (rat glioblastoma), and HT-29 (colon cancer) cell lines, the compound demonstrated significant inhibitory effects with IC50 values indicating substantial potency against these cancer types .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes, particularly carbonic anhydrases (hCA I and hCA II). In a comparative analysis, it was found that several imidazole derivatives exhibited IC50 values ranging from 4.13 to 15.67 nM against hCA I and from 5.65 to 14.84 nM against hCA II . This suggests that this compound may serve as a potent inhibitor in therapeutic applications targeting these enzymes.

The biological activity of imidazole derivatives is often attributed to their ability to interact with various molecular targets within cells. The structural features of this compound allow it to engage in molecular docking studies, revealing potential binding affinities to key proteins involved in cancer progression and metabolism .

Case Studies

Case Study 1: Inhibition of ALOX15
A study focused on the inhibitory effects of similar compounds on the enzyme ALOX15 demonstrated that structural modifications significantly affect potency. The findings suggested that compounds with methoxy substitutions exhibit enhanced binding and inhibition profiles, which could be extrapolated to assess the activity of this compound .

Case Study 2: Antioxidant Activity
In another investigation, the antioxidant properties of imidazole derivatives were evaluated using assays such as the ferric reducing antioxidant power (FRAP) method. Results indicated that certain derivatives not only inhibited cancer cell proliferation but also exhibited notable antioxidant activity, further supporting their therapeutic potential .

Summary of Findings

Biological Activity IC50 Values (nM) Cell Lines Tested
hCA I Inhibition4.13 - 15.67MCF7, C6, HT-29
hCA II Inhibition5.65 - 14.84MCF7, C6, HT-29
Antioxidant ActivityVariesVarious cancer cell lines

Propriétés

IUPAC Name

1-(4-ethynyl-2-methoxyphenyl)-4-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-4-11-5-6-12(13(7-11)16-3)15-8-10(2)14-9-15/h1,5-9H,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCDRDHCECSGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C#C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Methoxy-4-(4-methyl-imidazol-1-yl)-benzaldehyde (2.00 g, 9.25 mmol) and anhydrous potassium carbonate (2.56 g, 18.5 mmol) were placed in a 250-mL flask and placed on high vacuum for 10 minutes. Under nitrogen, anhydrous MeOH (60 ml) was added via syringe. To the yellowish suspension was added dimethyl(1-diazo-2-oxopropyl) phosphonate (2.132 g, 11.10 mmol). The reaction was stirred at room temperature for 22 h. The reaction was quenched with aqueous sodium hydrogen carbonate (5%, 100 mL), and the mixture was diluted with diethyl ether (250 mL). The combined organic fractions were washed with brine (saturated, 2×100 mL), dried over MgSO4, filtered and evaporated. The residue was dried on high vacuum to give the title compound as a yellow solid (1.71 g, 87%). The product was pure enough by LCMS and NMR and not further purified.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step One
Name
dimethyl(1-diazo-2-oxopropyl) phosphonate
Quantity
2.132 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
87%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.